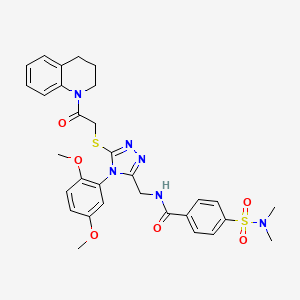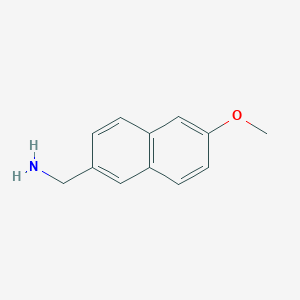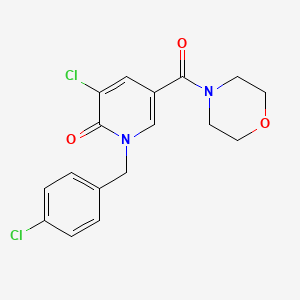
3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for their structural and potential pharmacotherapeutic properties. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar functional groups and structural motifs, such as morpholine rings and chlorobenzyl components, which can provide insights into the chemical behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloromethylated precursors with nitrogen-containing heterocycles such as morpholine. For instance, in the synthesis of 3-(4H-chromen-3-yl)-5-(morpholinomethyl)-1,2,4-oxadiazole, the chloromethylated precursor reacts with morpholine to yield the final product . This suggests that the synthesis of "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone" could potentially involve a similar strategy, where a chloromethylated intermediate might react with morpholine or a related amine to introduce the morpholinocarbonyl moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using techniques such as X-ray powder diffraction. For example, the compound 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone has been characterized to have a monoclinic crystal system with space group P21 . This information is valuable as it provides a basis for understanding the crystallography of related compounds, which could be extrapolated to predict the crystalline nature of "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone".
Chemical Reactions Analysis
The chemical reactions involving compounds with morpholine and chlorobenzyl groups have been explored in the literature. The reactivity typically involves the formation of new bonds through nucleophilic substitution reactions where the morpholine acts as a nucleophile. The presence of a chlorobenzyl moiety suggests that it could undergo electrophilic aromatic substitution or serve as a leaving group in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone" have been deduced from spectroscopic and elemental analyses. These analyses confirm the structures of synthesized compounds and provide insights into their stability and reactivity . The spectroscopic data, including FT-IR, UV-Vis, 1H NMR, 13C NMR, and HMBC, are crucial for understanding the electronic environment of the atoms within the molecule, which in turn affects the physical properties such as solubility and melting point, as well as chemical properties like acidity/basicity and reactivity .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Reactions : The compound has been utilized in the synthesis of heterocyclic enaminonitriles, with reactions involving dichlorocarbene and morpholine derivatives producing various heterocyclic structures (Yamagata, Takaki, & Yamazaki, 1992).
Crystallography and Structural Analysis : The compound and its derivatives have been the subject of powder X-ray diffraction studies, revealing detailed information about their crystal structures and confirming the absence of detectable impurities (Wang et al., 2015); (Wang et al., 2016).
Non-linear Optics and Molecular Reactivity : The compound's derivatives have been analyzed for their potential in non-linear optics, involving detailed computational and experimental studies on molecular electrostatic potential, reactivity properties, and stability (Murthy et al., 2017).
Synthesis Methods and Chemical Reactions : Research has focused on developing convenient and practical synthesis methods for pyridinone derivatives, offering improvements over existing methods in terms of procedure, yield, and applicability (Yano, Ohno, & Ogawa, 1993).
Spectroscopic Characterization and Complex Formation : Studies have been conducted on the spectroscopic characterization of complexes involving pyridinone derivatives and morpholine, providing insights into their molecular structures and potential applications in fields like coordination chemistry (Amirnasr et al., 2001).
Insecticidal Activity : Pyridinone derivatives have been synthesized and tested for their insecticidal activities, showing significant potential as bioactive compounds (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
3-chloro-1-[(4-chlorophenyl)methyl]-5-(morpholine-4-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-3-1-12(2-4-14)10-21-11-13(9-15(19)17(21)23)16(22)20-5-7-24-8-6-20/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQVFHLVLMLCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)
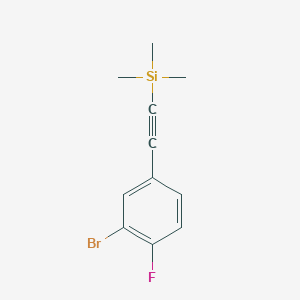
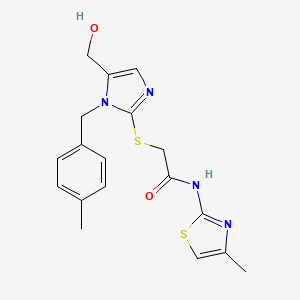

![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)
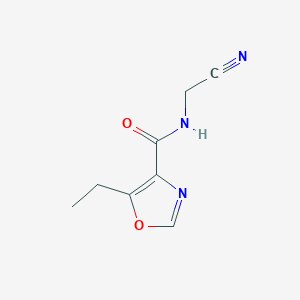
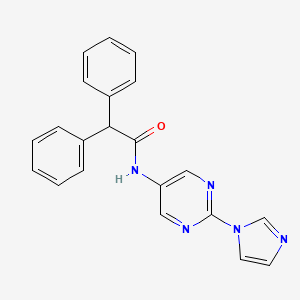
![4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B3003863.png)
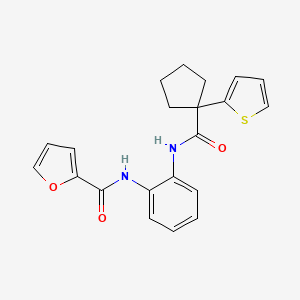
![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)
